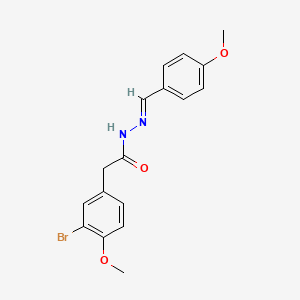
3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives involves various methodologies that are tailored to introduce specific functional groups or modifications to the quinoline core. For instance, the synthesis of 1,4-dihydro-2-methyl-4-oxo-3-quinolineglyoxylic acid and related compounds, which share a close structural relationship with 3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid, has been described through the catalytic hydrogenation of specific lactone intermediates in methanol or ethanol (Kurihara, Nasu, & Mihara, 1983).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A procedure for synthesizing 2,3-quinolinedicarboxylic acid, which is closely related to 3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid, has been developed using aniline and maleic anhydride. This synthesis provides insights into the formation of quinoline derivatives (Maulding Donald Roy, 1988).
- A study details the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, demonstrating an efficient protocol involving readily available materials and a simple work-up procedure. This highlights the versatility and potential of quinoline derivatives in various applications (B. Lichitsky, A. Komogortsev, V. Melekhina, 2022).
Biomedical Analysis and Imaging
- 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, has been identified as a novel fluorophore. This compound shows strong fluorescence in a wide pH range and is highly stable, making it a potential candidate for biomedical analysis and imaging (Junzo Hirano et al., 2004).
Corrosion Inhibition
- A computational study on novel quinoline derivatives, including a compound similar to 3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid, revealed their potential as corrosion inhibitors for iron. The study involved quantum chemical and molecular dynamics simulations, suggesting the practical application of quinoline derivatives in industrial contexts (Şaban Erdoğan et al., 2017).
Anti-stress and Antioxidant Properties
- The electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, starting from a compound structurally related to3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid, has shown anti-stress oxidative properties. This study opens up avenues for the development of compounds with potential therapeutic benefits in managing oxidative stress (M. Largeron, M. Fleury, 1998).
Antimicrobial Activity
- Research on novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, closely related to the compound , has shown significant antimicrobial activity. These compounds have demonstrated effectiveness against gram-negative microorganisms and Staphylococcus aureus, highlighting the potential use of quinoline derivatives in developing new antimicrobial agents (H. Agui et al., 1977).
Potential in Cancer Chemoprevention
- 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a compound related to 3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid, has shown promising results in cancer chemoprevention. This secondary metabolite exhibits biological effects that may be useful in preventing colon and tongue cancers, indicating a potential role for quinoline derivatives in cancer treatment and prevention (M. Curini et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)quinoline-2,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-24-11-8-6-10(7-9-11)14-15(17(20)21)12-4-2-3-5-13(12)19-16(14)18(22)23/h2-9H,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWWIWDVXOQSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)quinoline-2,4-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-cyclopropyl-8-[4-(4-methoxyphenyl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5532569.png)
![N-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetyl}glycine](/img/structure/B5532572.png)
![2-(4-ethoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5532581.png)
![6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5532590.png)
![4-chloro-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5532597.png)
![4-methyl-N'-[4-(3-thietanyloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5532600.png)


![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5532622.png)
![2-{4-[(2-phenylethyl)amino]-2-quinazolinyl}phenol](/img/structure/B5532631.png)

![3,4-dimethoxy-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5532635.png)
![N-[(2-chloro-3-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5532646.png)